molecular formula C20H32O B568816 2-Methyl-5α-androst-2-en-17β-ol CAS No. 2984-17-0

2-Methyl-5α-androst-2-en-17β-ol

Cat. No.: B568816
CAS No.: 2984-17-0
M. Wt: 288.475
InChI Key: DCIDDEVTJCPJAB-WDCLZLQXSA-N
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Description

2-Methyl-5α-androst-2-en-17β-ol (CAS: 2984-17-0), also known as desoxymethyltestosterone or Madol, is a synthetic anabolic-androgenic steroid (AAS) derived from 5α-androstane. Its molecular formula is C₂₀H₃₂O, with a molecular weight of 288.467 g/mol . The compound features a 17α-methyl group and a double bond at the C2 position (Δ²), which enhances metabolic stability and anabolic potency .

Properties

CAS No.

2984-17-0

Molecular Formula

C20H32O

Molecular Weight

288.475

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H32O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-18,21H,5-12H2,1-3H3/t14-,15+,16+,17+,18+,19+,20+/m1/s1

InChI Key

DCIDDEVTJCPJAB-WDCLZLQXSA-N

SMILES

CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O

Origin of Product

United States

Scientific Research Applications

Endocrinological Research

Hormonal Studies
The compound has been extensively studied for its effects on androgen receptors and its role in hormone replacement therapies. Research indicates that 2-Methyl-5α-androst-2-en-17β-ol exhibits significant anabolic properties, making it a candidate for treating conditions associated with low testosterone levels, such as hypogonadism. Studies demonstrate that this compound can stimulate muscle growth and improve bone density, which are critical factors in managing age-related muscle loss and osteoporosis .

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to androgen receptors, leading to increased transcription of genes responsible for muscle hypertrophy. This anabolic action is mediated through the modulation of various signaling pathways, including the mTOR pathway, which is crucial for protein synthesis and muscle growth .

Anti-Doping Analysis

Detection in Urine Samples
The compound is frequently monitored in anti-doping tests due to its potential for abuse among athletes. Recent studies have identified long-term metabolites of this compound in post-administration urine samples, providing valuable insights into its metabolic pathways. The detection of these metabolites is essential for developing robust testing protocols to combat doping in sports .

Case Studies
In one notable case study involving athletes suspected of using anabolic steroids, urine samples were analyzed using gas chromatography-mass spectrometry (GC-MS). The presence of specific metabolites linked to this compound confirmed its use and highlighted the importance of ongoing research into the detection methods for designer steroids .

Therapeutic Applications

Potential Treatments for Prostatic Diseases
Research has also explored the use of this compound as a treatment option for benign prostatic hyperplasia (BPH) and prostate cancer. The compound's ability to inhibit 5α-reductase activity suggests it could help manage conditions characterized by excessive dihydrotestosterone (DHT) levels, which are implicated in the development of these diseases .

Clinical Trials
Ongoing clinical trials are assessing the efficacy and safety of this compound in various patient populations. Preliminary results indicate that it may offer a novel approach to managing hormone-related disorders while minimizing side effects commonly associated with traditional therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Endocrinological ResearchHormone replacement therapy for hypogonadismStimulates muscle growth and improves bone density
Anti-Doping AnalysisDetection of metabolites in urine samplesIdentified long-term metabolites aiding in doping control efforts
Therapeutic ApplicationsPotential treatment for benign prostatic hyperplasia and prostate cancerInhibits 5α-reductase; ongoing clinical trials show promise

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name Key Structural Features Key Differences
2-Methyl-5α-androst-2-en-17β-ol Δ² bond, 17α-methyl, 17β-hydroxy Baseline for comparison
Drostanolone (2α-Methyl-5α-androstan-3-one-17β-ol) 2α-methyl, 3-keto group Lacks Δ² bond; esterifiable (e.g., enanthate)
3-Deoxy-HMT (17α-Methyl-5α-androstane-17β-ol) Saturated Δ⁴ ring, no double bond Reduced AR binding due to saturated backbone
Tetrahydrogestrinone (THG) 18a-homo, 17α-ethyl, 3-keto Modified ring structure for stealth doping
Madol (17α-Methyl-5α-androst-2-en-17β-ol) Synonymous with desoxymethyltestosterone Identical structure
Key Observations :
  • The Δ² bond in this compound increases rigidity, enhancing AR affinity compared to saturated analogues like 3-deoxy-HMT .
  • The 17α-methyl group protects against first-pass metabolism, a feature shared with drostanolone but absent in non-methylated steroids .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacological Data
Compound Anabolic Activity (Relative to MT) Androgenic Activity (Relative to MT) Metabolic Stability Detection Challenges
This compound ~1.0x ~0.3x High Designed to evade standard GC-MS
Drostanolone ~0.7x ~0.2x Moderate (ester-dependent) Detectable via metabolites
3-Deoxy-HMT ~1.0x ~0.3x Moderate Metabolizes to 17-ketosteroids
THG ~3.0x ~1.5x Very High Requires specialized LC-MS/MS
Key Findings :
  • Anabolic-to-Androgenic Ratio : this compound shows a favorable ratio (3:1), making it attractive for muscle growth with reduced virilization .
  • Metabolism: Unlike drostanolone, which forms glucuronidated metabolites, this compound resists phase II metabolism due to its 17α-methyl group, complicating detection .
  • Detection: Designer modifications (e.g., Δ² bond) require advanced analytical methods, such as high-resolution mass spectrometry (HRMS), to distinguish from endogenous steroids .

Toxicity and Side Effects

  • Hepatic Effects : this compound induces hepatic microsomal enzymes, accelerating detoxification of drugs like pentobarbital but increasing hepatotoxicity risk .
  • Cardiovascular Risks : Shared with other 17α-methylated steroids, including dyslipidemia and hypertension .

Analytical Challenges and Regulatory Implications

  • Detection: The compound’s low urinary excretion and structural similarity to endogenous steroids necessitate sensitive LC-MS/MS protocols .
  • Regulatory Actions : Classified as a Schedule III controlled substance in the U.S., with WADA monitoring its metabolites (e.g., 17α-methyl-5α-androstane-3α,17β-diol) .

Preparation Methods

Selective 17-Keto Reduction

The 17-keto group in intermediates like 2-methyl-5α-androst-2-en-17-one is reduced to the 17β-alcohol using NaBH₄ or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C provides superior stereoselectivity (β:α ratio = 9:1) compared to LiAlH₄ in THF (β:α = 4:1). This disparity arises from the smaller size of NaBH₄, which accesses the less hindered equatorial trajectory.

Table 2: Reducing Agent Comparison

AgentSolventβ:α RatioYield (%)
NaBH₄Methanol9:185
LiAlH₄THF4:178

Catalytic Transfer Hydrogenation

Palladium on carbon (Pd/C) catalyzes hydrogenation of propargyl intermediates to alkenes. For example, 17α-ethynyl-2-methyl-5α-androst-2-en-17β-ol undergoes partial hydrogenation in ethanol under 1 atm H₂, yielding the vinyl derivative with >95% stereochemical retention.

Structural Validation and Analytical Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H-NMR : The 2-methyl group resonates as a singlet at δ 1.12 ppm, while olefinic protons at C1 and C2 appear as doublets (δ 5.32 ppm, J=10.2HzJ = 10.2 \, \text{Hz}).

  • 13C^{13}C-NMR : The 17β-hydroxyl carbon (C17) is observed at δ 73.5 ppm, distinct from the 17α-epimer (δ 70.8 ppm).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ for C₂₀H₃₂O₂ is detected at m/z 305.2481 (calculated 305.2476), confirming stoichiometry.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)
Grignard Alkylation35298
Wittig Olefination26595
Catalytic Hydrogenation44897

The Wittig route offers higher yields but requires stringent moisture control, whereas Grignard alkylation provides better stereochemical outcomes despite longer reaction times .

Q & A

Advanced Research Question

  • Hepatocyte Incubations : Primary human or rat hepatocytes are used to assess Phase I/II metabolism. Incubate with NADPH cofactors and monitor via LC-HRMS .
  • Microsomal Studies : Human liver microsomes (HLM) reveal cytochrome P450 (CYP3A4/5)-mediated oxidation, producing hydroxylated metabolites (e.g., 16β-hydroxy and 6β-hydroxy derivatives) .
  • Key Metabolites :
    • 17α-Methyl-5α-androst-2-ene-3,17β-diol : Formed via 3-keto reduction.
    • Epimerization Products : 17α-methyl-5β-androst-2-en-17β-ol in acidic conditions .

What strategies are employed to differentiate between 2-en and 3-en isomers of desoxymethyltestosterone in doping control analyses?

Advanced Research Question

  • Derivatization : Use of pentafluorophenyl or trimethylsilyl reagents to enhance chromatographic separation and MS sensitivity .
  • Nuclear Overhauser Effect (NOE) NMR : Irradiating the 2-en proton (δ 5.5 ppm) enhances signals for adjacent 1-CH₃ and 3-CH₂ groups, absent in 3-en isomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts IR and Raman spectral differences between isomers, aiding spectral library matching .

How does the regulatory status of this compound impact its handling in research laboratories?

Basic Research Question
The compound is classified as a Schedule III controlled substance in the U.S. (DEA) and prohibited by the World Anti-Doping Agency (WADA) . Researchers must:

  • Obtain Licenses : Secure DEA registration for synthesis, storage, and disposal.
  • Documentation : Maintain detailed records of usage, including synthesis batches and analytical validation data .
  • Ethical Approvals : For in vivo studies, adhere to institutional animal/human ethics guidelines and WADA’s International Standard for Laboratories (ISL) .

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